3-Aminoquinoline-2-carboxylic acid is an organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. Its molecular formula is C10H8N2O2, with a molecular weight of approximately 176.18 g/mol. The compound features an amino group at the 3-position and a carboxylic acid group at the 2-position, contributing to its chemical reactivity and biological activity. This compound is known for its involvement in various
Research indicates that 3-Aminoquinoline-2-carboxylic acid exhibits significant biological activities:
Several synthesis methods for 3-Aminoquinoline-2-carboxylic acid have been documented:
3-Aminoquinoline-2-carboxylic acid has diverse applications in various fields:
Interaction studies have revealed that 3-Aminoquinoline-2-carboxylic acid interacts with various biological targets:
Several compounds share structural similarities with 3-Aminoquinoline-2-carboxylic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminoquinoline-3-carboxylic acid | C10H8N2O2 | Similar structure; used in similar biological studies. |
3-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | Different ring structure; lower molecular weight. |
4-Aminoquinoline-2-carboxylic acid | C10H8N2O2 | Variation at the amino position; different activity profile. |
The uniqueness of 3-Aminoquinoline-2-carboxylic acid lies in its specific positioning of functional groups, which enhances its reactivity and biological activity compared to similar compounds. Its ability to act as an inhibitor for protein kinases makes it particularly valuable in cancer research and drug development.